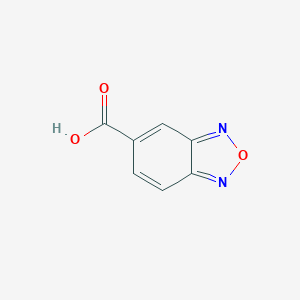
2,1,3-Benzoxadiazole-5-carboxylic acid
Numéro de catalogue B102759
Poids moléculaire: 164.12 g/mol
Clé InChI: WZUFYJFTOVGJJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08642633B2
Procedure details


In a 500 ml reactor fitted with mechanical stirring, thermometer, addition funnel, reflux condenser and nitrogen inlet, [2,1,3]-benzoxadiazole-5-carboxylic acid (28 g) was suspended in toluene (245 ml). To this suspension was added thionyl chloride (39.4 g) and DMF (0.35 ml). The resulting mixture was heated to reflux and maintained for 3 hours. A short pass column was installed and toluene was distilled (atmospheric pressure, 124 ml) off to remove excess reagent. After cooling the remaining toluene was distilled off, which resulted in a thick oil. This oil was distilled (90° C., 2 mm Hg) to remove impurities and the product crystallized on standing (79.8% yield), mp: 55-58° C.




Yield
79.8%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[O:2][N:3]=[C:4]2[CH:9]=[C:8]([C:10]([OH:12])=O)[CH:7]=[CH:6][C:5]=12.S(Cl)([Cl:15])=O.CN(C=O)C>C1(C)C=CC=CC=1>[N:1]1[O:2][N:3]=[C:4]2[CH:9]=[C:8]([C:10]([Cl:15])=[O:12])[CH:7]=[CH:6][C:5]=12
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
N=1ON=C2C1C=CC(=C2)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
39.4 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.35 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
245 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 500 ml reactor fitted with mechanical stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermometer, addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser and nitrogen inlet
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained for 3 hours
|
|
Duration
|
3 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
toluene was distilled (atmospheric pressure, 124 ml) off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove excess reagent
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the remaining toluene
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
which resulted in a thick oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
This oil was distilled (90° C., 2 mm Hg)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove impurities
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product crystallized
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N=1ON=C2C1C=CC(=C2)C(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 79.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
